molecular formula C20H15N5O B11629166 5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile

5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11629166
M. Wt: 341.4 g/mol
InChI Key: IQINVWKZELEQSD-GKZLBNLFSA-N
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Description

The compound 5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile is a complex organic molecule characterized by its unique structure, which includes a benzylidenehydrazinylidene moiety, a phenylamino group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of appropriate aldehydes and hydrazines. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets through its hydrazone and phenylamino groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{(E)-[(2E)-benzylidenehydrazinylidene]methyl}-2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H15N5O

Molecular Weight

341.4 g/mol

IUPAC Name

4-anilino-5-[(E)-[(E)-benzylidenehydrazinylidene]methyl]-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C20H15N5O/c21-11-18-19(25-17-9-5-2-6-10-17)16(13-22-20(18)26)14-24-23-12-15-7-3-1-4-8-15/h1-10,12-14H,(H2,22,25,26)/b23-12+,24-14+

InChI Key

IQINVWKZELEQSD-GKZLBNLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C/C2=CNC(=O)C(=C2NC3=CC=CC=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C=NN=CC2=CNC(=O)C(=C2NC3=CC=CC=C3)C#N

Origin of Product

United States

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